Cas no 7073-93-0 (Benzene,1-chloro-3-(1-methylethyl)-)

Benzene,1-chloro-3-(1-methylethyl)-, also known as 1-Chloro-3-isopropylbenzene, is a chlorinated aromatic compound with the molecular formula C9H11Cl. It features a benzene ring substituted with a chlorine atom and an isopropyl group at the 1- and 3-positions, respectively. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its chlorine substituent enhances electrophilic substitution reactions, while the isopropyl group contributes to steric effects, influencing regioselectivity. The compound exhibits moderate stability under standard conditions and is soluble in common organic solvents, facilitating its use in various synthetic applications. Its well-defined structure ensures consistent performance in targeted chemical transformations.
Benzene,1-chloro-3-(1-methylethyl)- structure
7073-93-0 structure
Product Name:Benzene,1-chloro-3-(1-methylethyl)-
CAS No:7073-93-0
MF:C9H11Cl
MW:154.636641740799
CID:571634
PubChem ID:81523
Update Time:2025-07-02

Benzene,1-chloro-3-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-chloro-3-(1-methylethyl)-
    • 1-chloro-3-propan-2-ylbenzene
    • m-chlorocumene
    • 1-chloro-3-(propan-2-yl)benzene
    • 3-Chloroisopropylbenzene
    • BS-24510
    • NS00037108
    • Benzene, 1-chloro-3-(1-methylethyl)-
    • 7073-93-0
    • SCHEMBL254476
    • DTXSID3064560
    • 1-chloro-3-isopropylbenzene
    • EINECS 230-369-5
    • AKOS023093740
    • MCGSDKVOKTWDRB-UHFFFAOYSA-N
    • Inchi: 1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
    • InChI Key: MCGSDKVOKTWDRB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C)C

Computed Properties

  • Exact Mass: 154.05503
  • Monoisotopic Mass: 154.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 98.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.021
  • Boiling Point: 179.6°C at 760 mmHg
  • Flash Point: 70.6°C
  • Refractive Index: 1.51
  • PSA: 0

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